An In-depth Technical Guide on the Core Mechanism of Action of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
An In-depth Technical Guide on the Core Mechanism of Action of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
A Note on the Subject Compound:
Extensive literature searches for "N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide" did not yield specific data on a compound with this precise chemical structure and stereochemistry. The available scientific literature focuses on structurally related analogs. This guide, therefore, synthesizes information from these related molecules to construct a theoretical framework for the potential mechanism of action of the title compound. The primary analogs referenced include N-(1-phenylethyl)acetamide, N-(2-phenylethyl)acetamide, and various hydroxylated acetanilides. The insights drawn from these related structures provide a robust starting point for investigating the biological activity of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide.
Introduction and Chemical Context
N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide belongs to the class of chiral amides, which are pivotal structural motifs in numerous biologically active molecules and pharmaceuticals. The specific stereochemistry, dictated by the (1R) configuration, is anticipated to be a critical determinant of its biological function, as interactions with chiral biological targets such as enzymes and receptors are highly stereospecific.
The structure combines a phenylethylamine backbone, known for its presence in various neuroactive compounds, with an acetamide group and a hydroxyl moiety. This combination suggests potential interactions with a range of biological systems. The parent amine, (1R)-2-amino-1-phenylethanol, is a chiral amino alcohol, and its derivatives are of significant interest in medicinal chemistry.
Postulated Mechanism of Action: An Anti-inflammatory and Analgesic Role
Based on the activities of structurally similar compounds, a primary putative mechanism of action for N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide is centered on anti-inflammatory and analgesic effects. This hypothesis is largely extrapolated from studies on hydroxylated acetanilides and related amide structures.
A related compound, N-(2-hydroxyphenyl)acetamide, has demonstrated significant anti-arthritic and anti-inflammatory properties in animal models.[1] This activity is attributed to the downregulation of pro-inflammatory cytokines and the mitigation of oxidative stress.[1]
Inhibition of Pro-inflammatory Cytokines
The inflammatory response is mediated by a cascade of signaling molecules, with cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) playing central roles. N-(2-hydroxyphenyl)acetamide has been shown to reduce the serum levels of both IL-1β and TNF-α in adjuvant-induced arthritic rats.[1] It is plausible that N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide could exert a similar inhibitory effect on the production or signaling of these key inflammatory mediators.
Modulation of Oxidative Stress
Inflammation is intrinsically linked to oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. The aforementioned N-(2-hydroxyphenyl)acetamide was also found to modulate oxidative stress markers, including nitric oxide, peroxide, and glutathione (GSH).[1] The presence of a hydroxyl group on the phenyl ring in that analog suggests that the hydroxyl group in the ethyl side chain of our subject compound could also contribute to antioxidant activity, either through direct radical scavenging or by influencing enzymatic pathways involved in oxidative stress.
The proposed anti-inflammatory mechanism is depicted in the following signaling pathway diagram:
Figure 1: Postulated anti-inflammatory signaling pathway of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide.
Potential as a Chiral Auxiliary in Asymmetric Synthesis
Beyond direct pharmacological activity, the chiral nature of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide suggests its potential application as a chiral auxiliary in asymmetric synthesis. The (R)-1-phenylethyl group is a well-established and effective chiral auxiliary.[2] When attached to an imine nitrogen, the bulky phenyl group can effectively shield one face of the C=N double bond, directing nucleophilic attack to the less hindered face and thereby achieving high diastereoselectivity.[2] This property is crucial for the enantiomerically pure synthesis of complex molecules, including other pharmaceutical agents.[2]
The workflow for utilizing a chiral auxiliary is outlined below:
Figure 2: Experimental workflow for the use of a chiral auxiliary in asymmetric synthesis.
Antimicrobial and Other Potential Biological Activities
Derivatives of the parent alcohol, 2-phenylethanol (2-PEtOH), exhibit broad-spectrum antimicrobial activity.[3][4] 2-PEtOH is known to affect cell proliferation in bacteria, yeast, and fungi, and its mechanism is thought to involve disruption of DNA, RNA, and protein synthesis, as well as altering membrane permeability.[3] While N-acetylation would significantly alter the physicochemical properties compared to the parent alcohol, the potential for antimicrobial activity of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide should not be disregarded and warrants investigation.
Furthermore, N-phenylacetamide-incorporated 1,2,3-triazoles have been synthesized and evaluated for antifungal and antitubercular activities.[5] This suggests that the N-phenylacetamide scaffold can be a valuable pharmacophore for developing novel anti-infective agents.
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary.
In Vitro Anti-inflammatory Assays
Objective: To determine the effect of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide on the production of pro-inflammatory cytokines in a cell-based model.
Protocol: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
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Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
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Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
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Compound Treatment: Pre-treat the cells with varying concentrations of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide (e.g., 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
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Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
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Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
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Cytokine Quantification: Measure the concentrations of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
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Data Analysis: Normalize cytokine levels to the vehicle control and determine the dose-dependent inhibitory effect of the compound.
In Vivo Anti-inflammatory and Analgesic Models
Objective: To evaluate the anti-inflammatory and analgesic efficacy of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide in a preclinical animal model.
Protocol: Carrageenan-Induced Paw Edema in Rats
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Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.
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Compound Administration: Administer N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide orally or intraperitoneally at various doses (e.g., 5, 10, 20 mg/kg). A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
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Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
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Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
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Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Summary of Quantitative Data from Related Compounds
| Compound | Model | Doses | Key Findings | Reference |
| N-(2-hydroxyphenyl) acetamide | Adjuvant-Induced Arthritis in Rats | 5 and 10 mg/kg | Significant retardation of paw edema; Reduced serum levels of IL-1β and TNF-α. | [1] |
| 2-Phenylethanol | Bacterial Cultures | 8-16 mM | Bacteriostatic effects. | [3] |
Conclusion and Future Directions
While there is a scarcity of direct research on N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, a compelling theoretical framework for its mechanism of action can be constructed based on the biological activities of its structural analogs. The most promising avenue for its therapeutic potential appears to be in the realm of anti-inflammatory and analgesic applications, likely mediated through the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress. Furthermore, its chiral nature makes it a candidate for use in asymmetric synthesis.
Future research should focus on the chemical synthesis of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide and the subsequent validation of these hypothesized mechanisms through rigorous in vitro and in vivo studies as outlined in this guide. Such investigations will be crucial in determining the true therapeutic potential of this novel chemical entity.
References
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Jawed, H., Shah, S. U. A., Jamall, S., & Simjee, S. U. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900–905. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC. Retrieved from [Link]
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MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]
Sources
- 1. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-N-(1-phenylethyl)acetamide | 36283-44-0 | Benchchem [benchchem.com]
- 3. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotechnological 2-Phenylethanol Production: Recent Developments | MDPI [mdpi.com]
- 5. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
